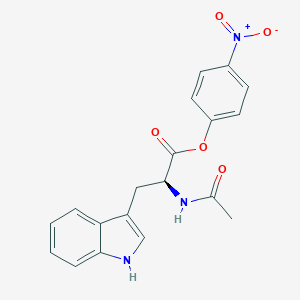

AC-Trp-onp

描述

“AC-Trp-onp” is a chemical compound with the CAS number 14009-92-8 . It is used in laboratory chemicals for scientific research and development .

Synthesis Analysis

The synthesis of “AC-Trp-onp” involves the use of chymotrypsin-catalyzed hydrolysis of specific substrate esters . The preparation of “AC-Trp-onp” involves the use of benzyl-oxycarbonyl-n-tryptophan p-nitrophenyl ester .

Molecular Structure Analysis

The molecular structure of “AC-Trp-onp” is complex and involves various elements. The InChI code for “AC-Trp-onp” is 1S/C19H17N3O5/c1-12(23)21-18(10-13-11-20-17-5-3-2-4-16(13)17)19(24)27-15-8-6-14(7-9-15)22(25)26/h2-9,11,18,20H,10H2,1H3,(H,21,23) . The molecular weight of “AC-Trp-onp” is 367.36 .

Chemical Reactions Analysis

The chemical reactions involving “AC-Trp-onp” are complex and involve various stages. The reactions are catalyzed by chymotrypsin and involve the hydrolysis of specific substrate esters .

Physical And Chemical Properties Analysis

The physical and chemical properties of “AC-Trp-onp” include a molecular weight of 367.36 . The storage temperature is -20 ± 5°C .

科学研究应用

Enzyme Kinetics

AC-Trp-onp is used in the study of enzyme kinetics, particularly in the investigation of chymotrypsin-catalyzed hydrolysis . It is used as a substrate in these studies, and the displacement of the competitive inhibitor proflavin from the enzyme by the substrate is measured .

Investigation of Specific Substrates

AC-Trp-onp is used in the investigation of specific substrates. For example, it has been applied to the investigation of N-acetyl-L-phenylalanine methyl ester, N-acetyl-L-tryptophan ethyl ester, and N-furylacryloyl-L-tyrosine ethyl ester .

Pre-steady State Kinetic Studies

AC-Trp-onp is used in pre-steady state kinetic studies of chymotrypsin-catalyzed hydrolyses of both amides and esters of aromatic amino acids . These studies provide valuable insights into the reaction mechanisms of these enzymes.

Spectral Changes Measurement

AC-Trp-onp is used in the measurement of spectral changes of the enzyme upon formation of complexes with substrates . This helps in understanding the interaction between the enzyme and the substrate.

Product Formation Measurement

AC-Trp-onp is used in the direct measurement of product formation in chymotrypsin-catalyzed reactions . This provides a direct method to monitor the progress of the reaction.

Competitive Inhibition Studies

AC-Trp-onp is used in competitive inhibition studies where it competes with other substrates for binding to the enzyme . This helps in understanding the substrate specificity of the enzyme.

安全和危害

作用机制

Target of Action

AC-Trp-onp, also known as Nalpha-Acetyl-L-tryptophan 4-nitrophenyl ester , is primarily targeted by the enzyme chymotrypsin . Chymotrypsin is a digestive enzyme that breaks down proteins in the small intestine. It is synthesized in the pancreas and transported in an inactive form (chymotrypsinogen) to the small intestine, where it is activated. The role of chymotrypsin is to cleave peptide bonds, facilitating the breakdown of proteins into smaller peptides or individual amino acids, which can then be absorbed by the body .

Mode of Action

AC-Trp-onp interacts with chymotrypsin in a process known as hydrolysis . In this process, a water molecule is used to break a bond, specifically the peptide bond in this case. The hydrolysis of AC-Trp-onp by chymotrypsin results in the formation of acetyltryptophan and 4-nitrophenol .

Biochemical Pathways

The product of this reaction, acetyltryptophan, is involved in thetryptophan metabolism pathway . Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via tryptophan metabolism can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Pharmacokinetics

The hydrolysis of ac-trp-onp by chymotrypsin is a key step in its metabolism . The resulting products, acetyltryptophan and 4-nitrophenol, would then be subject to further metabolism or excretion.

Result of Action

The hydrolysis of AC-Trp-onp by chymotrypsin results in the formation of acetyltryptophan and 4-nitrophenol . Acetyltryptophan can be further metabolized in the tryptophan metabolic pathways, potentially influencing various physiological functions . The other product, 4-nitrophenol, is a compound often used in the synthesis of dyes and as a pH indicator.

Action Environment

The action of AC-Trp-onp is influenced by the environment in which it is present. For instance, the activity of chymotrypsin, the enzyme that targets AC-Trp-onp, is affected by factors such as pH and temperature. Optimal chymotrypsin activity is observed at a slightly alkaline pH (around 8), and its activity decreases significantly under acidic or strongly alkaline conditions . Similarly, chymotrypsin activity can be influenced by temperature, with optimal activity typically observed at body temperature (37°C).

属性

IUPAC Name |

(4-nitrophenyl) (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O5/c1-12(23)21-18(10-13-11-20-17-5-3-2-4-16(13)17)19(24)27-15-8-6-14(7-9-15)22(25)26/h2-9,11,18,20H,10H2,1H3,(H,21,23)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLCPFXPLVJTLB-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AC-Trp-onp | |

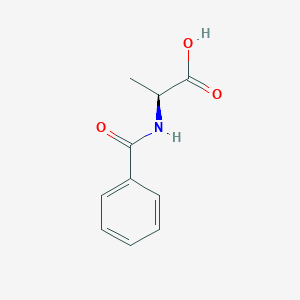

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

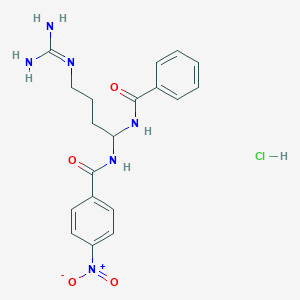

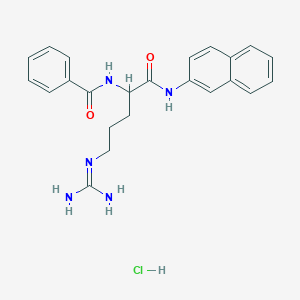

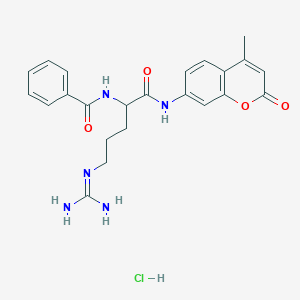

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2R)-5-(Diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide;hydrochloride](/img/structure/B556304.png)